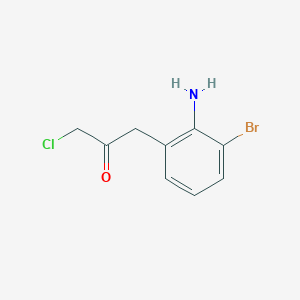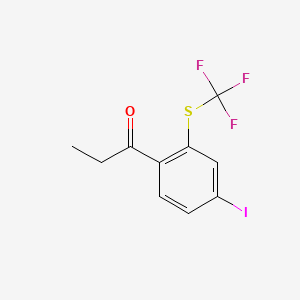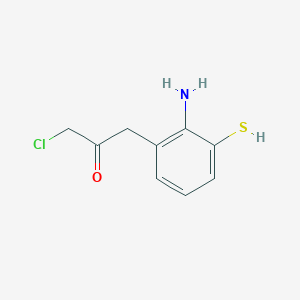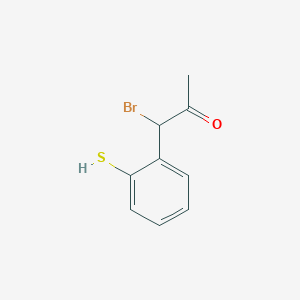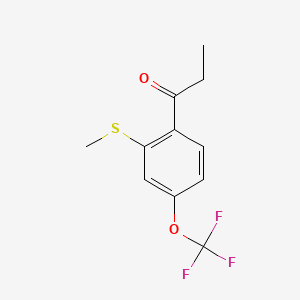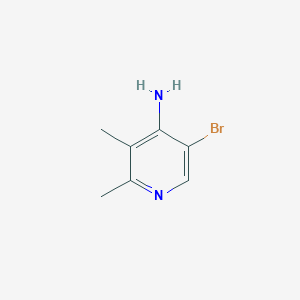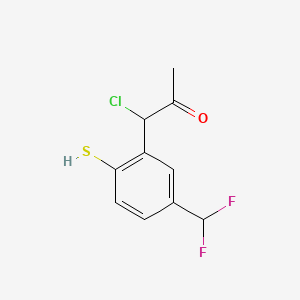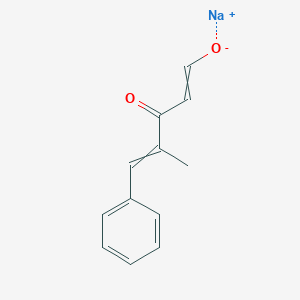
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate is an organic compound with the molecular formula C12H11NaO2. It is known for its unique structure, which includes a sodium ion bonded to a complex organic moiety. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate typically involves the reaction of 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-ol with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The sodium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) can facilitate the substitution of the sodium ion.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes or receptors. This can lead to changes in cellular processes and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate (isomeric forms): Different isomers of the compound may have similar structures but different chemical properties.
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-ol: The alcohol form of the compound, which has different reactivity and applications.
Uniqueness: this compound is unique due to its specific structure and the presence of a sodium ion. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C12H11NaO2 |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
sodium;4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate |
InChI |
InChI=1S/C12H12O2.Na/c1-10(12(14)7-8-13)9-11-5-3-2-4-6-11;/h2-9,13H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
KLPRDLPWXJSMDV-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=C[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




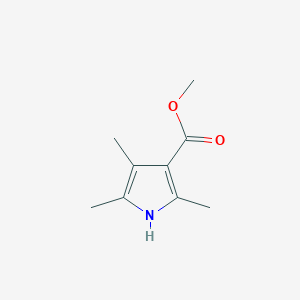
![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
